Home > Products > Screening Compounds P136849 > 1-[3-(4-fluorophenyl)-3-(2-furyl)propyl]-2,5-pyrrolidinedione
1-[3-(4-fluorophenyl)-3-(2-furyl)propyl]-2,5-pyrrolidinedione -

1-[3-(4-fluorophenyl)-3-(2-furyl)propyl]-2,5-pyrrolidinedione

Catalog Number: EVT-4193859
CAS Number:
Molecular Formula: C17H16FNO3
Molecular Weight: 301.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-[3-(4-Fluorophenyl)-3-(2-furyl)propyl]-2,5-pyrrolidinedione is a synthetic compound belonging to the class of pyrrolidinediones. It is a derivative of ezetimibe, a cholesterol absorption inhibitor. [] This compound has been investigated for its potential therapeutic applications, particularly in the context of cardiovascular disease. []

Mechanism of Action

While the provided papers do not directly address the mechanism of action of 1-[3-(4-fluorophenyl)-3-(2-furyl)propyl]-2,5-pyrrolidinedione, it is likely to share similarities with ezetimibe, its parent compound. Ezetimibe inhibits cholesterol absorption in the small intestine by targeting the Niemann-Pick C1-like 1 (NPC1L1) protein. [] This protein plays a crucial role in the intestinal uptake of cholesterol. By blocking NPC1L1, ezetimibe reduces the amount of cholesterol absorbed from the diet, leading to lower cholesterol levels in the blood. []

Ezetimibe

  • Compound Description: Ezetimibe is a cholesterol absorption inhibitor used to lower blood cholesterol levels. []
  • Relevance: Ezetimibe serves as the basis for the synthesis of the target compound, 1-[3-(4-fluorophenyl)-3-(2-furyl)propyl]-2,5-pyrrolidinedione, and a series of 2-azetidinone derivatives in a study investigating new cholesterol absorption inhibitors. [] The structural similarity lies in the presence of a 4-fluorophenyl group and a propyl chain connecting this group to the core heterocyclic scaffold, which differs between the two compounds (2-azetidinone for Ezetimibe and 2,5-pyrrolidinedione for the target compound).

3‐(4‐Fluorophenyl)‐1‐[(3S)‐3‐hydroxy‐3‐(4‐hydroxyphenyl)propyl]‐4‐(4‐hydroxyphenyl)‐1H‐pyrrole‐2,5‐dione (14q)

  • Compound Description: Compound 14q is a synthesized 1H-pyrrole-2,5-dione derivative showing significant cholesterol uptake inhibition in vitro. [] It exhibited no cytotoxicity in L02 and HEK293T cell lines. [] Furthermore, 14q considerably inhibited the amount of TNF-α, ROS, MDA, and LDH in vitro. []
  • Relevance: Compound 14q shares the same 1H-pyrrole-2,5-dione core structure with the target compound, 1-[3-(4-fluorophenyl)-3-(2-furyl)propyl]-2,5-pyrrolidinedione. [] Both compounds also possess a 4-fluorophenyl group attached to the propyl chain, further highlighting their structural similarity.

4-cyano-4-[3'-(2-furyl)propyl]-2,5-cyclohexadien-1-one (9a)

  • Compound Description: This compound is a 2,5-cyclohexadien-1-one derivative studied for its photochemical properties. Upon irradiation, 9a undergoes a photorearrangement, leading to the formation of a type B zwitterion-furan cycloadduct. []
  • Relevance: Both 9a and the target compound, 1-[3-(4-fluorophenyl)-3-(2-furyl)propyl]-2,5-pyrrolidinedione, feature a 3-(2-furyl)propyl substituent. [] This shared structural element suggests a potential relationship in their reactivity or photochemical behavior, although the core structures differ significantly.

Properties

Product Name

1-[3-(4-fluorophenyl)-3-(2-furyl)propyl]-2,5-pyrrolidinedione

IUPAC Name

1-[3-(4-fluorophenyl)-3-(furan-2-yl)propyl]pyrrolidine-2,5-dione

Molecular Formula

C17H16FNO3

Molecular Weight

301.31 g/mol

InChI

InChI=1S/C17H16FNO3/c18-13-5-3-12(4-6-13)14(15-2-1-11-22-15)9-10-19-16(20)7-8-17(19)21/h1-6,11,14H,7-10H2

InChI Key

AMNNHLHOSYNOFT-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1=O)CCC(C2=CC=C(C=C2)F)C3=CC=CO3

Canonical SMILES

C1CC(=O)N(C1=O)CCC(C2=CC=C(C=C2)F)C3=CC=CO3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.